molecular formula C14H14ClNO B1380459 (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride CAS No. 24021-37-2

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride

Cat. No.: B1380459
CAS No.: 24021-37-2
M. Wt: 247.72 g/mol
InChI Key: DARVRLRHXSCJJK-UHFFFAOYSA-N
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Description

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is a benzophenone derivative featuring a phenyl group attached to a methanone core. The aromatic ring substituents include an amino group at position 5 and a methyl group at position 2.

Properties

IUPAC Name

(5-amino-2-methylphenyl)-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11;/h2-9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARVRLRHXSCJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 5-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired ketone. The hydrochloride salt is then formed by treating the ketone with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and methanone groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the methanone hydrochloride family, characterized by a ketone group bonded to two aromatic rings. Key structural analogs include:

Table 1: Structural Comparison of Methanone and Ethanone Derivatives
Compound Name CAS Number Molecular Formula Substituents Core Structure Key Features
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride* N/A C14H14ClNO -NH₂ (position 5), -CH₃ (position 2) Methanone Hydrochloride salt enhances solubility
(2-Amino-5-methylphenyl)(phenyl)methanone 17852-28-7 C14H13NO -NH₂ (position 2), -CH₃ (position 5) Methanone Free base form; lacks hydrochloride
1-(2-Amino-3-hydroxy-5-methylphenyl)ethanone hydrochloride N/A C9H12ClNO2 -NH₂, -OH, -CH₃ Ethanone Hydroxy and amino groups influence polarity
Raloxifene hydrochloride 82640-04-8 C28H27ClNO4S Benzothiophene, piperidinyl ethoxy Methanone Complex structure; SERM activity
(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride 1286208-94-3 C11H15ClN2O Cyclic amine (pyrrolidinyl) Methanone Chiral center; cyclic amine substituent
Melting Points and Solubility

Hydrochloride salts generally exhibit higher melting points and improved aqueous solubility compared to free bases. For example:

  • 1-(5-Amino-2,4-dihydroxyphenyl)ethanone hydrochloride (): Melting point 137–142°C (decomposes).
  • Raloxifene hydrochloride (): Off-white solid; very slightly soluble in water.
  • 1-(2-Amino-3-hydroxy-5-methylphenyl)ethanone hydrochloride (): Likely similar to other amino-acetophenone hydrochlorides (mp ~140°C).

Pharmacological and Functional Comparisons

  • Raloxifene hydrochloride: A selective estrogen receptor modulator (SERM) with a benzothiophene core. Its methanone group and piperidinyl ethoxy side chain are critical for binding to estrogen receptors .
  • (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride: The cyclic amine substituent may confer chiral selectivity, useful in targeting specific enzymes or receptors .

ADMET and Stability Considerations

  • Hydrochloride salts : Generally improve stability and shelf life compared to free bases.
  • Amino groups: May increase metabolic liability (e.g., oxidation or conjugation) compared to halogenated analogs .

Biological Activity

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, also known as a derivative of aminobenzophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H13NOC_{14}H_{13}NO, and it features a phenylmethanone core with an amino group at the 5-position and a methyl group at the 2-position of the amino-substituted phenyl ring. This specific arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The amino group can form hydrogen bonds with enzyme active sites or receptor sites, influencing their activity. Furthermore, the compound may exhibit antioxidant properties, which can contribute to its therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to (5-Amino-2-methylphenyl)(phenyl)methanone have demonstrated significant anticancer properties. For instance, studies have shown that related derivatives can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing new anticancer agents.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A0.08 - 12.07Inhibits tubulin polymerization
Compound B0.283Inhibits TNF-a release in LPS-stimulated cells

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, indicating its potential use in treating inflammatory diseases.

Table 2: Inhibition of TNF-alpha Release

CompoundConcentration (mM)% Inhibition
(5-Amino-2-methylphenyl)(phenyl)methanone1097.7
Control-0

Case Studies

  • Study on Cancer Cell Lines :
    A study conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of approximately 13 nM. The study utilized molecular docking simulations to predict interactions with key cellular targets.
  • Anti-inflammatory Assays :
    Another study focused on assessing the compound's ability to modulate inflammatory responses in vivo. Mice treated with this compound showed a marked reduction in LPS-induced inflammation compared to untreated controls.

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